molecular formula C15H18ClN3O2 B2780876 3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide CAS No. 866051-15-2

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide

Cat. No.: B2780876
CAS No.: 866051-15-2
M. Wt: 307.78
InChI Key: PWHHIJBJLZQHAJ-UHFFFAOYSA-N
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Description

3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide is an indole-based carbohydrazide derivative characterized by a chloro substituent at position 3 of the indole ring and a hexanoyl (six-carbon acyl) group attached to the hydrazide moiety.

Properties

IUPAC Name

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-3-4-9-12(20)18-19-15(21)14-13(16)10-7-5-6-8-11(10)17-14/h5-8,17H,2-4,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHIJBJLZQHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide typically involves the following steps:

  • Indole Derivative Formation: The starting material is usually an indole derivative, which undergoes halogenation to introduce the chlorine atom at the 3-position.

  • Hexanoyl Group Introduction: The hexanoyl group is introduced through a reaction with hexanoic acid or its derivatives under appropriate conditions, such as using a coupling agent like DCC (Dicyclohexylcarbodiimide) in the presence of a base.

  • Carbohydrazide Formation: The carbohydrazide group is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chlorine or other positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound has shown potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infections.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole-carbohydrazides are highly dependent on substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituents/Modifications Biological Activity Reference ID
3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH) Benzylidene group at hydrazide; hydroxyl substitution LSD1 inhibition, anticancer activity
5-Chloro-3-phenyl-N'-(tetrazoloquinolinylmethylene)-1H-indole-2-carbohydrazide Tetrazoloquinoline substituent; phenyl group Antimicrobial, DNA cleavage activity
N'-(4-Chlorobenzylidene)-1H-indole-3-carbohydrazide 4-Chlorobenzylidene group Antiplatelet activity
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene core; long alkyl chain Antibacterial, antifungal activity

Key Observations:

  • Acyl Chain Length: The hexanoyl group in the target compound contrasts with shorter acyl (e.g., acetyl in ) or aromatic (e.g., benzylidene in ) substituents.
  • Chloro Position : The 3-chloro substitution on the indole ring is conserved in many analogs (e.g., ), suggesting its role in enhancing electronic interactions with biological targets.
Anticancer Potential
  • LSD1 Inhibition: CHBH () exhibits selective inhibition of lysine-specific demethylase 1 (LSD1), a target in epigenetic cancer therapy. Structural similarity suggests the hexanoyl derivative may share this mechanism, though its efficacy remains unverified .
Antimicrobial Activity
  • Benzothiophene analogs () show broad-spectrum activity against bacteria and fungi, attributed to sulfur-containing heterocycles. The indole core in the target compound may offer similar versatility .
  • Schiff base derivatives (e.g., ) exhibit moderate-to-strong antimicrobial effects, with metal complexes (Cu(II), Co(II)) often outperforming ligands due to increased stability and membrane disruption .
Enzyme Modulation
  • Antiplatelet activity in N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide () highlights the role of hydrazide derivatives in modulating thrombotic pathways, though the hexanoyl variant’s effect is unexplored .

Biological Activity

3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide is an indole derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a chloro group at the 3-position of the indole ring and a hexanoyl group attached to the carbohydrazide moiety. This unique configuration contributes to its biological properties.

The mechanism of action for this compound involves several biochemical pathways:

  • Target Interaction : Indole derivatives typically interact with various biological targets, including enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.
  • Biochemical Pathways : The compound is known to affect multiple pathways, including those involved in inflammation and cell signaling, which may contribute to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The observed IC50 values indicate promising anticancer potential.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-78.5
HCT11610.2
SK-OV-39.8

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .
  • Anticancer Research : In another study focusing on cancer treatment, researchers found that treatment with this compound led to significant apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

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